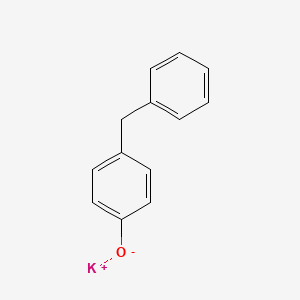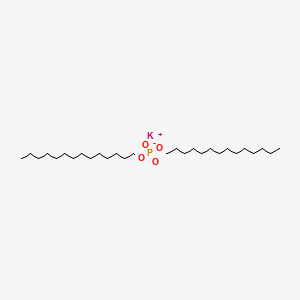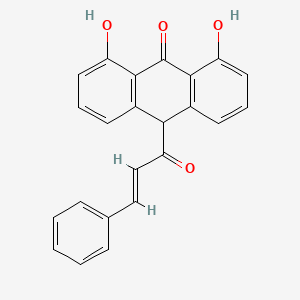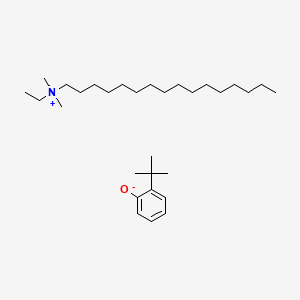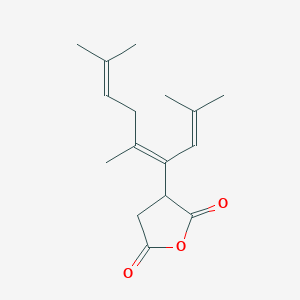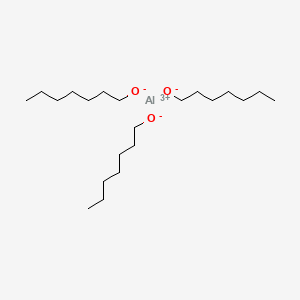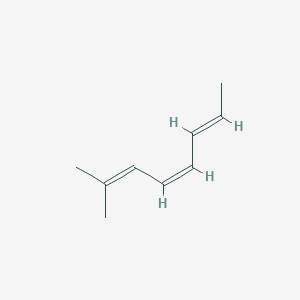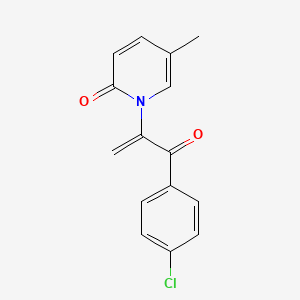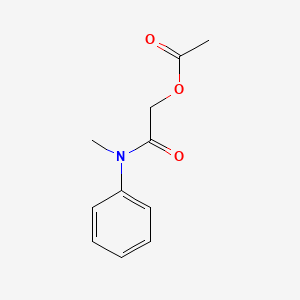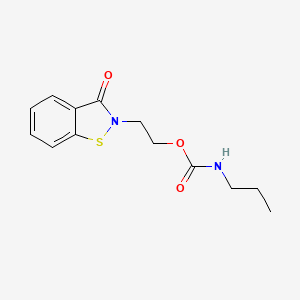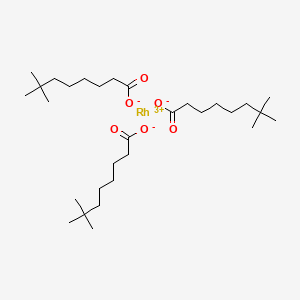
Rhodium(3+) neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(3+) neodecanoate is an organometallic compound that features rhodium in its +3 oxidation state, coordinated with neodecanoate ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(3+) neodecanoate can be synthesized through various methods, including the reaction of rhodium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rhodium trichloride as a precursor. The process includes dissolving rhodium trichloride in an organic solvent, followed by the addition of neodecanoic acid. The mixture is then heated to facilitate the formation of this compound, which is subsequently purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Rhodium(3+) neodecanoate undergoes various types of chemical reactions, including:
Oxidation: Rhodium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using hydrogen or other reducing agents.
Substitution: Ligand exchange reactions where neodecanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peroxides or oxygen.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands
Scientific Research Applications
Rhodium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Medicine: Explored for its anticancer properties and ability to interact with DNA and proteins.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which rhodium(3+) neodecanoate exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound can activate molecular hydrogen, enabling hydrogenation reactions. It also interacts with carbon monoxide and olefins in hydroformylation reactions. The molecular targets include unsaturated hydrocarbons and carbonyl compounds, with pathways involving oxidative addition, migratory insertion, and reductive elimination .
Comparison with Similar Compounds
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(3+) neodecanoate is unique due to its neodecanoate ligands, which provide distinct solubility and reactivity properties compared to other rhodium(III) compounds. For instance, rhodium(III) acetate is commonly used in homogeneous catalysis, while rhodium(III) chloride is often employed in heterogeneous catalysis. Rhodium(III) neodecanoate, on the other hand, offers a balance of solubility and stability, making it suitable for specific catalytic applications .
Properties
CAS No. |
97392-79-5 |
|---|---|
Molecular Formula |
C30H57O6Rh |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C10H20O2.Rh/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
VIPFEZCZKHBPOT-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


